molecular formula C12H16INO3S B12543573 Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- CAS No. 654673-69-5

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-

Cat. No.: B12543573
CAS No.: 654673-69-5
M. Wt: 381.23 g/mol
InChI Key: BKVSXABEHYTRST-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an iodopropyl group, a methyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- typically involves multiple steps, including the introduction of the iodopropyl group, the methyl group, and the oxoethyl group to the benzenesulfonamide core. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The iodopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the iodopropyl group.

Scientific Research Applications

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- include other benzenesulfonamide derivatives with different substituents. Examples include:

  • Benzenesulfonamide, N-(3-chloropropyl)-4-methyl-N-(2-oxoethyl)-
  • Benzenesulfonamide, N-(3-bromopropyl)-4-methyl-N-(2-oxoethyl)-
  • Benzenesulfonamide, N-(3-fluoropropyl)-4-methyl-N-(2-oxoethyl)-

Uniqueness

The uniqueness of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodopropyl group, in particular, may influence its reactivity and interactions with molecular targets.

Properties

CAS No.

654673-69-5

Molecular Formula

C12H16INO3S

Molecular Weight

381.23 g/mol

IUPAC Name

N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C12H16INO3S/c1-11-3-5-12(6-4-11)18(16,17)14(9-10-15)8-2-7-13/h3-6,10H,2,7-9H2,1H3

InChI Key

BKVSXABEHYTRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCI)CC=O

Origin of Product

United States

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